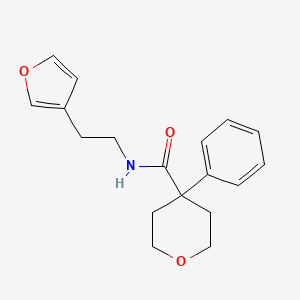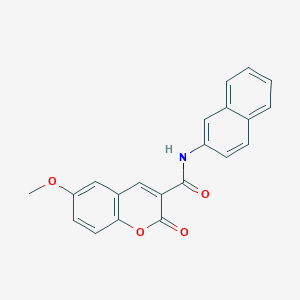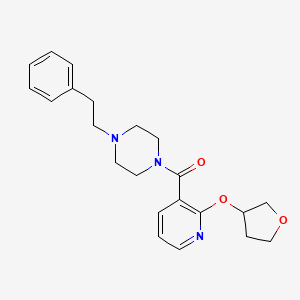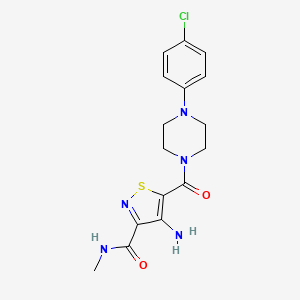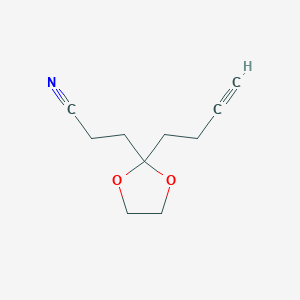
3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2228150-74-9 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 3-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It is stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Renewable Fuel and Solvent Production
Research has indicated that derivatives of 1,3-dioxolane, such as 2,3-Butanediol, can be used in the production of renewable gasoline, solvents, and fuel additives. A study by Harvey et al. (2016) in "ChemSusChem" showed that 2,3-Butanediol could be selectively dehydrated to a mixture of dioxolanes, offering potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent due to its high octane rating and low solubility in water (Harvey, Merriman, & Quintana, 2016).
Chemical Synthesis and Transformations
A study by Raskil’dina et al. (2018) in the "Russian Journal of General Chemistry" described the preparation of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol through reactions with 1,2,4-butanetriol, highlighting the versatility of 1,3-dioxolane derivatives in chemical synthesis and transformations (Raskil’dina, Borisova, & Zlotskii, 2018).
Surface Tension and Density Studies
Calvo et al. (2004) conducted a study on the surface tensions and excess molar volumes of mixtures containing 1,3-dioxolane. Published in the "Journal of colloid and interface science", this research provides insights into the nature and type of intermolecular interactions in binary mixtures involving 1,3-dioxolane, relevant to applications in material sciences (Calvo, Pintos, Amigo, & Bravo, 2004).
Glycerol Conversion and Heterogeneous Catalysis
Investigations by Deutsch et al. (2007) in the "Journal of Catalysis" explored the acid-catalysed condensation of glycerol with various compounds to produce mixtures including 1,3-dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is significant for the development of novel platform chemicals and precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Electrochemical Applications
Elamin, Hashim, and Mohammed (2021) researched the spectro-electrochemical behavior of thin-layer polymers of a derivative similar to 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile. This study, published in the "Journal of Advanced Chemical Sciences", demonstrated potential applications in electrochemistry and materials science (Elamin, Hashim, & Mohammed, 2021).
Diesel Fuel Additive Research
Oprescu et al. (2014) in "Fuel Processing Technology" explored the use of glycerol derivatives as additives for diesel fuel. This study is relevant for understanding the impact of 1,3-dioxolane derivatives on the quality parameters of diesel fuel and their effects on engine performance and emission characteristics (Oprescu, Dragomir, Radu, Radu, Velea, Bolocan, Stepan, & Rosca, 2014).
作用機序
Target of Action
The primary targets of 3-(2-But-3-ynyl-1,3-dioxolan-2-yl)propanenitrile are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.
特性
IUPAC Name |
3-(2-but-3-ynyl-1,3-dioxolan-2-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-5-10(6-4-7-11)12-8-9-13-10/h1H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPDVYHJNDCKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2411071.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2411072.png)
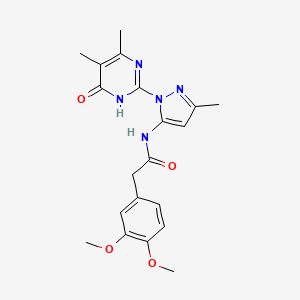
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)




